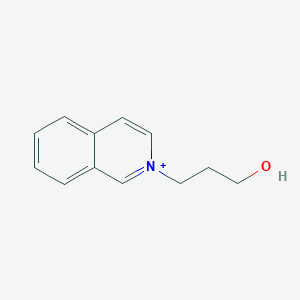![molecular formula C15H22ClNO3 B14312236 3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride CAS No. 110925-95-6](/img/structure/B14312236.png)
3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride typically involves the reaction of 3-(piperidin-1-ylmethyl)phenol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-1-ylmethyl)phenylboronic acid: This compound is similar in structure and has applications in organic synthesis and biocatalysis.
3-(Piperidin-1-ylmethyl)phenol: Another similar compound used in various chemical reactions.
Uniqueness
3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various industrial and research purposes .
Propiedades
Número CAS |
110925-95-6 |
|---|---|
Fórmula molecular |
C15H22ClNO3 |
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
3-[3-(piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c17-15(18)7-10-19-14-6-4-5-13(11-14)12-16-8-2-1-3-9-16;/h4-6,11H,1-3,7-10,12H2,(H,17,18);1H |
Clave InChI |
XTSXJDISPWNQPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


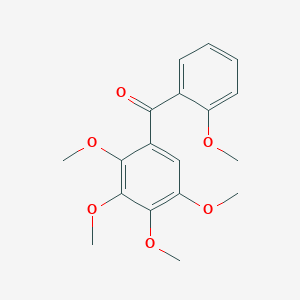
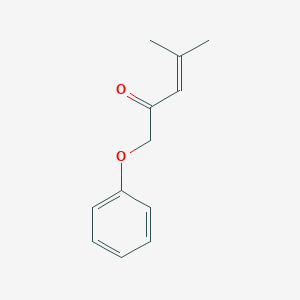
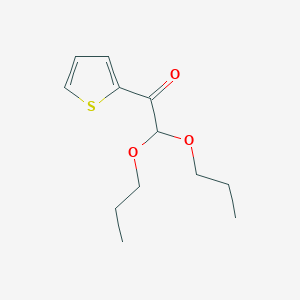

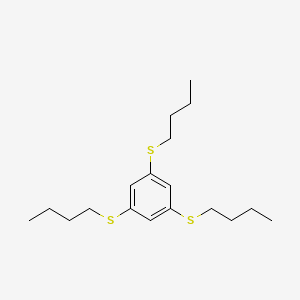
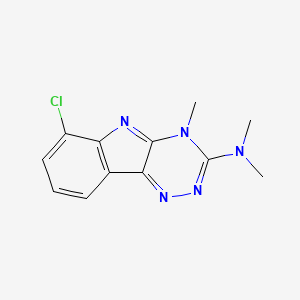
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
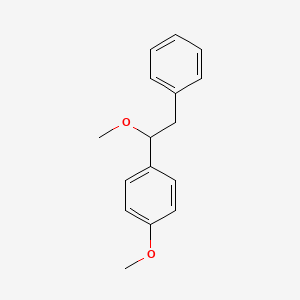
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
